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molecular formula C27H27N3O9 B280551 2-(4-Acetylaminobenzoyloxy)ethyl 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate

2-(4-Acetylaminobenzoyloxy)ethyl 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate

Cat. No. B280551
M. Wt: 537.5 g/mol
InChI Key: ZWRFWSGNRQBKAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04727066

Procedure details

20 g (0.05 moles) of 2-(4-acetylaminobenzoyloxy)ethyl 2-(3-nitrobenzylidene)acetylacetate and 5.23 g (0.05 moles) of methyl 3-aminocrotonate are heated under reflux in 45 ml of ethanol for 8 hours. The solution is then cooled to room temperature to obtain 2-(4-acetylaminobenzoyloxy)ethyl 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate as a yellow powder melting at 190°-193° C. The yield is 94% of the theoretical yield.
Name
2-(4-acetylaminobenzoyloxy)ethyl 2-(3-nitrobenzylidene)acetylacetate
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5.23 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6](C=C[CH:32]=1)[CH:7]=[CH:8][C:9]([CH2:11][C:12]([O:14][CH2:15][CH2:16][O:17][C:18](=[O:29])[C:19]1[CH:24]=[CH:23][C:22]([NH:25][C:26](=[O:28])[CH3:27])=[CH:21][CH:20]=1)=[O:13])=O)([O-:3])=[O:2].[NH2:33]/[C:34](/[CH3:40])=[CH:35]\[C:36]([O:38][CH3:39])=[O:37].[CH2:41](O)[CH3:42]>>[CH3:41][C:42]1[NH:33][C:34]([CH3:40])=[C:35]([C:36]([O:38][CH3:39])=[O:37])[CH:9]([C:8]2[CH:7]=[CH:6][CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:32]=2)[C:11]=1[C:12]([O:14][CH2:15][CH2:16][O:17][C:18](=[O:29])[C:19]1[CH:20]=[CH:21][C:22]([NH:25][C:26](=[O:28])[CH3:27])=[CH:23][CH:24]=1)=[O:13]

Inputs

Step One
Name
2-(4-acetylaminobenzoyloxy)ethyl 2-(3-nitrobenzylidene)acetylacetate
Quantity
20 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC(=O)CC(=O)OCCOC(C2=CC=C(C=C2)NC(C)=O)=O)C=CC1
Name
Quantity
5.23 g
Type
reactant
Smiles
N\C(=C/C(=O)OC)\C
Step Two
Name
Quantity
45 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(=C(C(C1C(=O)OCCOC(C1=CC=C(C=C1)NC(C)=O)=O)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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